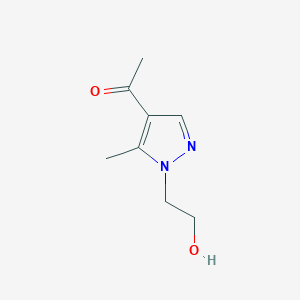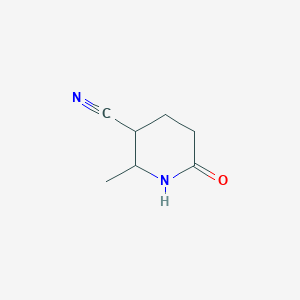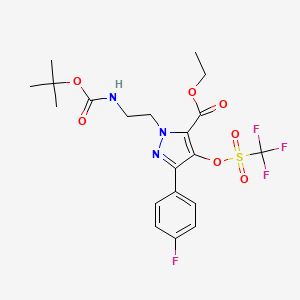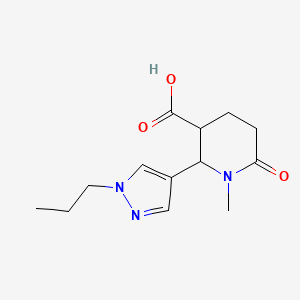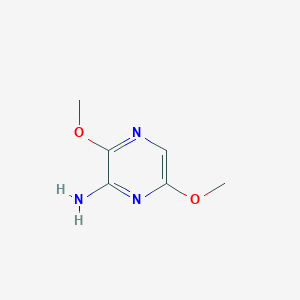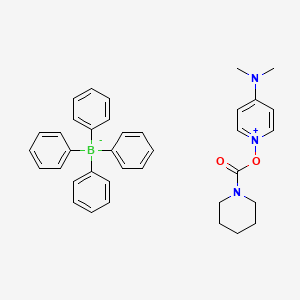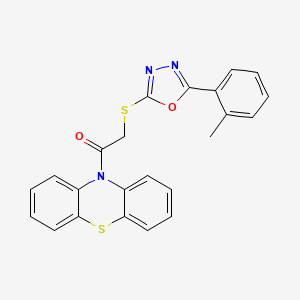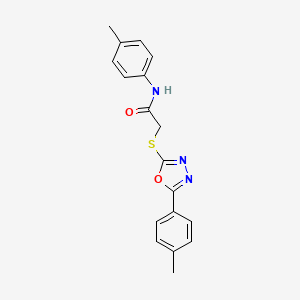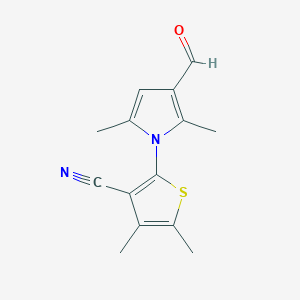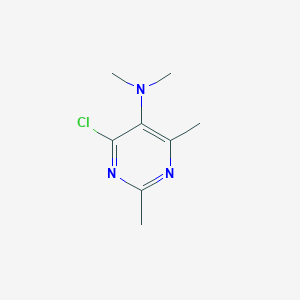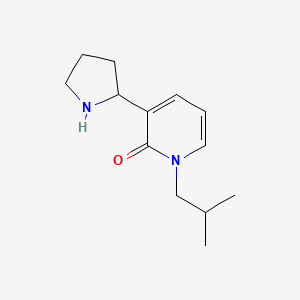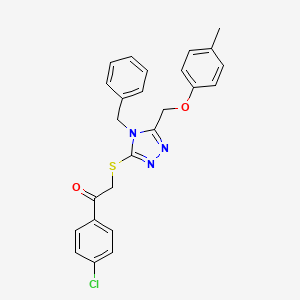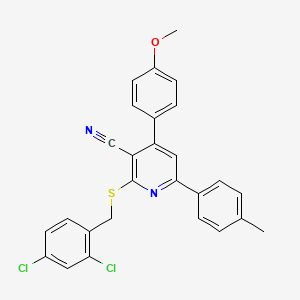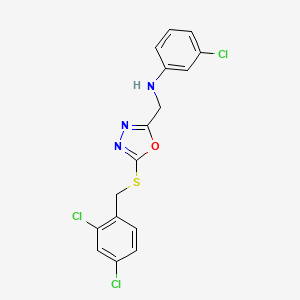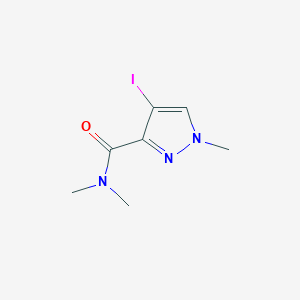
4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of an iodine atom at the fourth position, a trimethyl group at the first position, and a carboxamide group at the third position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the iodination of N,N,1-trimethyl-1H-pyrazole-3-carboxamide using iodine and ammonium hydroxide . The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. This approach ensures consistent product quality and efficient use of reagents. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different derivatives.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic systems
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds. These products often exhibit unique chemical and biological properties, making them valuable in research and industrial applications .
Applications De Recherche Scientifique
4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it can inhibit alcohol dehydrogenase enzymes, thereby influencing metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodopyrazole: Similar in structure but lacks the trimethyl and carboxamide groups.
1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazole core but have different substitution patterns and biological activities
Uniqueness
4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the trimethyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H10IN3O |
|---|---|
Poids moléculaire |
279.08 g/mol |
Nom IUPAC |
4-iodo-N,N,1-trimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C7H10IN3O/c1-10(2)7(12)6-5(8)4-11(3)9-6/h4H,1-3H3 |
Clé InChI |
QFCVFIWTFLLBDX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C(=O)N(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


